

Application Note: Quantitative Analysis of Deoxyfusapyrone in Fungal Extracts by LC-MS/MS

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Compound of Interest		
Compound Name:	Deoxyfusapyrone	
Cat. No.:	B10814176	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyfusapyrone is a bioactive alpha-pyrone, a class of polyketide secondary metabolites produced by various species of the fungus Fusarium, notably Fusarium semitectum. It has demonstrated significant antifungal properties against a range of plant and human pathogens, making it a compound of interest for agricultural and pharmaceutical research. Accurate and sensitive quantification of **Deoxyfusapyrone** in complex matrices such as fungal cultures and extracts is crucial for efficacy studies, biosynthesis research, and potential therapeutic development.

This application note provides a detailed protocol for the quantitative analysis of **Deoxyfusapyrone** using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method is designed for high selectivity and sensitivity, employing Multiple Reaction Monitoring (MRM) for precise quantification.

Chemical Information

Compound	Molecular Formula	Molecular Weight (g/mol)	Monoisotopic Mass (Da)
Deoxyfusapyrone	С34Н54О8	590.79	590.3819



Experimental Protocols Sample Preparation: Extraction from Fungal Culture

This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.

Reagents and Materials:

- Fungal culture (e.g., Fusarium semitectum grown on a solid or in a liquid medium)
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- Rotary evaporator
- Methanol (LC-MS grade)
- 0.22 μm syringe filters (PTFE or equivalent)

Procedure:

- Extraction:
 - For solid cultures (e.g., on rice or wheat kernels), homogenize the culture material.
 - Extract the homogenized culture or liquid culture broth three times with an equal volume of ethyl acetate. Pool the organic extracts.
- Drying: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate to remove residual water.
- Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
- Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) to create a concentrated stock solution.



• Filtration: Filter the reconstituted extract through a 0.22 μm syringe filter into an autosampler vial prior to LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

• High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter	Recommended Setting
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	0-1 min: 5% B; 1-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-20 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry (MS) Method

Instrumentation:

• Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:



Parameter	Recommended Setting
Ionization Mode	Negative Electrospray Ionization (ESI-)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Quantitative Analysis: Multiple Reaction Monitoring (MRM)

The following MRM transitions are proposed based on the exact mass of **Deoxyfusapyrone** and known fragmentation patterns of α-pyrones, which commonly exhibit a neutral loss of CO₂ (44 Da) in negative ion mode.[1] Further product ions can result from cleavage of the polyketide side chain. Note: These transitions should be empirically optimized for the specific instrument used.

Proposed MRM Transitions for **Deoxyfusapyrone**:

Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Description
589.37 ([M-H] ⁻)	545.38	50	20	Quantifier: Loss of CO ₂
589.37 ([M-H] ⁻)	125.02	50	35	Qualifier: Fragment of the pyrone moiety
589.37 ([M-H] ⁻)	403.28	50	25	Qualifier: Cleavage of the alkyl side chain



Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of **Deoxyfusapyrone**.

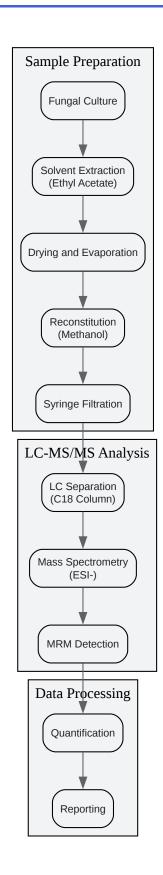
Table 1: Quantitative LC-MS/MS Parameters for **Deoxyfusapyrone** Analysis

Analyte	Precursor lon	Quantifier Ion	Qualifier Ion 1	Qualifier Ion 2
	(m/z) [M-H] ⁻	(m/z)	(m/z)	(m/z)
Deoxyfusapyron e	589.37	545.38	125.02	403.28

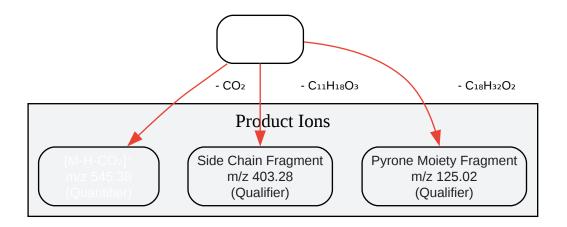
Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of **Deoxyfusapyrone** from fungal culture to data acquisition.









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References

- 1. researchgate.net [researchgate.net]
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